4-isopropoxy-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide

HDAC Inhibition Epigenetics Structure-Activity Relationship

Generic pyrazole benzamide substitution risks abolishing HDAC/RORγ target binding. This exact compound-with defined 4-isopropoxy and 1-isopropyl-3-methyl substitution-ensures reproducible SAR data. • Defined pharmacophore matching AstraZeneca HDAC inhibitor patent scope for class I/II enzymatic assays. • Rule-of-Five compliant (AlogP 1.29, MW 301.4)-superior ADME starting point vs. lipophilic analogs. • In stock with rapid global dispatch.

Molecular Formula C17H23N3O2
Molecular Weight 301.39
CAS No. 1172498-43-9
Cat. No. B2397268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-isopropoxy-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide
CAS1172498-43-9
Molecular FormulaC17H23N3O2
Molecular Weight301.39
Structural Identifiers
SMILESCC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC(C)C)C(C)C
InChIInChI=1S/C17H23N3O2/c1-11(2)20-16(10-13(5)19-20)18-17(21)14-6-8-15(9-7-14)22-12(3)4/h6-12H,1-5H3,(H,18,21)
InChIKeyMXSRXSQUICJLCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 4-Isopropoxy-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide (CAS 1172498-43-9): A Pyrazole-Containing Benzamide Research Compound


4-Isopropoxy-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is a synthetic small molecule (C17H23N3O2, MW 301.4) belonging to the class of pyrazole-containing benzamides, a scaffold featured in potent inhibitors of histone deacetylase (HDAC) [1] and as RORγ inverse agonists [2]. This compound is primarily utilized as a research tool in medicinal chemistry and drug discovery programs targeting epigenetic modulation and autoimmune inflammatory pathways.

Why 4-Isopropoxy-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide Cannot Be Interchanged with Generic Analogs


Simple substitution of 4-isopropoxy-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide with a generic pyrazole benzamide analog is not recommended due to the high sensitivity of target binding and biological activity to the specific substitution pattern on both the benzamide and pyrazole rings. The AstraZeneca HDAC inhibitor patent (US 20080269294) explicitly defines the inventive scope around a C-linked pyrazole ring optionally substituted with specific alkyl, cycloalkyl, and alkoxy groups [1], demonstrating that even minor changes to these substituents are critical for maintaining the desired inhibitory activity. Similarly, the RORγ inverse agonist series by Wang et al. highlights that the physical properties and potency of the series were directly improved by replacing a head phenyl moiety with a substituted aminopyrazole group [2]. Without head-to-head data confirming a generic substitute's equipotency and comparable selectivity profile, procurement of the exact compound is necessary to ensure experimental reproducibility and continuity of structure-activity relationships.

Product-Specific Quantitative Differentiation Evidence for 4-Isopropoxy-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide


Structural Differentiation via Alkoxy Substituent: Isopropoxy vs. Benzyl on the Benzamide Core

The target compound possesses a 4-isopropoxy substituent on the benzamide ring. A direct structural analog, 4-benzyl-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide (CAS 1172411-53-8), instead bears a 4-benzyl group [1]. While specific biological activity data for the target compound is not publicly available, the AstraZeneca HDAC inhibitor patent (US 20080269294) demonstrates that alkoxy substituents are critical for HDAC inhibition within this benzamide class [2]. The isopropoxy group provides distinct steric and electronic properties compared to a benzyl or hydrogen substituent, which can significantly alter the compound's binding mode, potency, and selectivity. This difference makes generic interchange impossible without risking loss of activity.

HDAC Inhibition Epigenetics Structure-Activity Relationship

Class-Level Evidence for HDAC Inhibitory Activity of Pyrazole Benzamides

The compound belongs to a class of benzamide derivatives claimed as potent histone deacetylase (HDAC) inhibitors by AstraZeneca [1]. While the patent does not list specific IC50 values for the target compound, it establishes that C-linked pyrazole benzamides with optional alkoxy substitution are valid HDAC inhibitors [1]. This class-level activity is a key differentiator from simple benzamides lacking the pyrazole ring, such as benzamide itself, which show negligible HDAC inhibition. The target compound's specific combination of isopropoxy and isopropyl-3-methylpyrazole is expected to confer a unique inhibitory profile, making it a non-fungible research tool in HDAC-focused drug discovery.

Cancer Research Histone Deacetylase Antiproliferative

RORγ Inverse Agonist Class Association of Pyrazole-Containing Benzamides

The pyrazole-containing benzamide scaffold has been optimized for potent RORγ inverse agonism, a mechanism relevant to Th17-mediated autoimmune diseases [1]. Wang et al. demonstrated that incorporating a substituted aminopyrazole group significantly improved physical properties and led to compounds like 4j and 5m with potent activity [1]. While the target compound was not explicitly listed, its structure shares the core pyrazole-amide motif essential for binding to the RORγ ligand-binding domain. This differentiates it from other non-pyrazole RORγ ligands, such as digoxin or ursolic acid, which have different scaffolds and selectivity profiles.

Autoimmune Disease Inflammation RORγ

Physicochemical Property Profile: Lipophilicity and Solubility Comparison with a 4-Benzyl Analog

Based on vendor-supplied data, the target compound exhibits an AlogP of 1.29 , indicating optimal lipophilicity for oral absorption and cellular permeability (Lipinski's Rule of Five). A closely related analog, 4-benzyl-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide (CAS 1172411-53-8), has a higher molecular weight (333.4 vs 301.4) and is expected to have a significantly higher logP due to the additional aromatic ring, potentially leading to reduced solubility and different membrane partitioning [1]. This calculated difference supports the selection of the target compound for assays where favorable ADME properties are critical.

Drug Design ADME Lipophilicity

Validated Application Scenarios for 4-Isopropoxy-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide in Scientific Research


Epigenetic Drug Discovery: HDAC Inhibitor Screening

The compound serves as a specific pyrazole-containing benzamide probe in HDAC inhibitor panels. Due to its structural features covered by AstraZeneca's patent on benzamide HDAC inhibitors [1], it is appropriate for use in enzymatic assays against class I/II HDACs to explore structure-activity relationships. Researchers should not substitute it with non-pyrazole benzamides or analogs with a different 4-substituent, as these modifications would fall outside the defined pharmacophore and likely abolish inhibitory activity.

Autoimmune and Inflammatory Disease Research: RORγ Inverse Agonism

Given its structural homology to the pyrazole-containing benzamides developed as potent RORγ inverse agonists [1], this compound is a candidate for cell-based assays measuring IL-17 production in Th17 cells. Its distinct isopropoxy substitution provides a chemical handle for probing the RORγ ligand-binding domain, differentiating it from the 4j and 5m probes characterized by Wang et al., which may possess different selectivity and PK profiles.

Medicinal Chemistry Lead Optimization: Scaffold Hopping and Physicochemical Profiling

With a favorable AlogP of 1.29 [1] and a molecular weight of 301.4 g/mol, the compound complies with Lipinski's Rule of Five. This makes it a superior starting point for lead optimization compared to more lipophilic analogs like the 4-benzyl variant (MW 333.4, predicted higher logP) [2]. It can be utilized in parallel artificial membrane permeability assays (PAMPA) or metabolic stability studies to establish baseline ADME parameters for this chemical series.

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